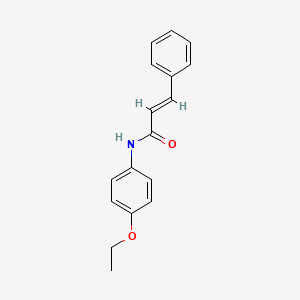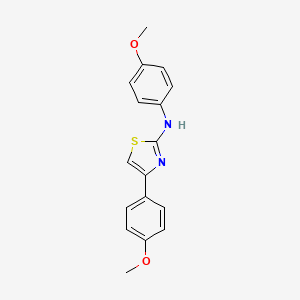![molecular formula C13H13N5O2 B5669336 8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B5669336.png)
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly as coenzymes in various enzymatic reactions. This compound is characterized by its unique structure, which includes an amino group and three methyl groups attached to a benzo[g]pteridine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the condensation of appropriate aromatic amines with formylated derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the introduced functional groups.
Applications De Recherche Scientifique
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its role in enzymatic reactions and as a potential biomarker for certain diseases.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a coenzyme, facilitating various biochemical reactions. It may also interact with DNA and proteins, influencing cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine: The parent compound of the pteridine family, known for its role in biological systems.
Tetrahydrobiopterin: A reduced form of pteridine, essential for the synthesis of neurotransmitters.
Folic Acid: A pteridine derivative, crucial for DNA synthesis and repair.
Uniqueness
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
8-amino-1,3,7-trimethylbenzo[g]pteridine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-6-4-8-9(5-7(6)14)16-11-10(15-8)12(19)18(3)13(20)17(11)2/h4-5H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZPSLQSYHKJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(2-{1-[3-(2-thienyl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5669255.png)
![5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5669263.png)


![4-{3-[(2-methylphenoxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5669276.png)
![{[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B5669281.png)
![N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5669286.png)
![1-[4-(phenylsulfonyl)phenyl]azepane](/img/structure/B5669293.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5669312.png)
![{2-[4-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5669325.png)

![(3R,5S)-N-[1-[(3-methylphenyl)methyl]cyclopropyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide](/img/structure/B5669348.png)
![5-{[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5669356.png)
